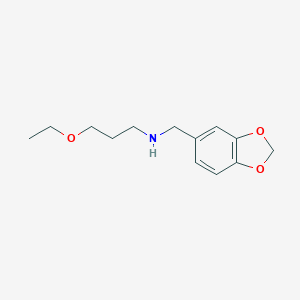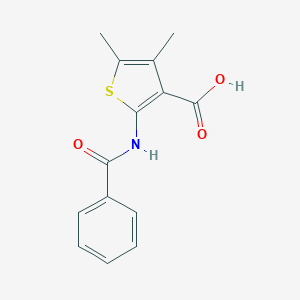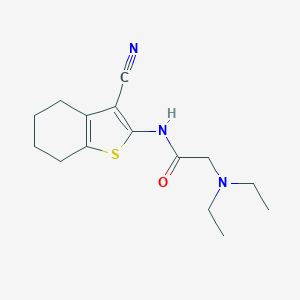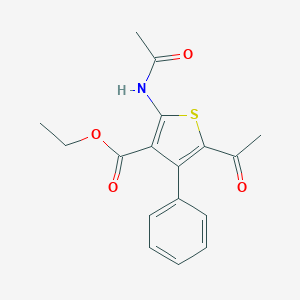
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine, also known as Benzofury or 6-APB, is a designer drug that belongs to the class of amphetamines. It was first synthesized in 1993 by David E. Nichols, an American pharmacologist, and is structurally related to MDA (3,4-methylenedioxyamphetamine). Benzofury is known to produce euphoric and empathogenic effects, making it a popular recreational drug. However,
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine acts on the monoamine transporters, which are responsible for the reuptake of serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to increased neurotransmission. It also stimulates the release of these neurotransmitters from the presynaptic neuron, further increasing their levels.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory problems. It also causes the release of oxytocin, a hormone that is associated with social bonding and trust. This may explain its empathogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine has several advantages and limitations for lab experiments. Its mechanism of action is well understood, and it has been used in various animal studies to investigate the effects of SNDRA drugs. However, its potential for abuse and neurotoxicity limit its use in human studies. Additionally, its legal status in many countries may restrict its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine. One area of interest is its potential for treating psychiatric disorders, such as depression and anxiety. Its ability to increase social bonding may also have applications in the treatment of autism spectrum disorders. Additionally, further studies are needed to investigate its potential for neurotoxicity and long-term effects on the brain.
Conclusion:
In conclusion, this compound is a designer drug that has been used in scientific research to study its effects on the central nervous system. Its mechanism of action is similar to that of other amphetamines, and it has been found to produce a range of biochemical and physiological effects. While it has several advantages for lab experiments, its potential for abuse and neurotoxicity limit its use in human studies. Future research may focus on its potential for treating psychiatric disorders and its long-term effects on the brain.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine involves the reaction of 3-ethoxypropan-1-amine with safrole in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), meaning it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other amphetamines, such as MDMA and amphetamine.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-15-7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,14H,2-3,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYCBGYJNOOFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(m-Tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B510440.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B510441.png)
![3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B510448.png)
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B510449.png)

![N-[2-(1-Piperidinylcarbonyl)phenyl]benzamide](/img/structure/B510461.png)



![2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B510469.png)
![Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510470.png)
![3-amino-2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B510474.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B510482.png)
![4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B510496.png)